

1-Hexanol structure and isomerism explained

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Hexanol**
Cat. No.: **B041254**

[Get Quote](#)

An In-Depth Technical Guide to the Structure and Isomerism of **1-Hexanol**

Introduction to 1-Hexanol

1-Hexanol, also known by its IUPAC name hexan-1-ol, is a primary alcohol with the chemical formula $C_6H_{14}O$.^{[1][2]} It consists of a six-carbon unbranched chain with a hydroxyl (-OH) group attached to one of the terminal carbons.^{[1][3]} This colorless liquid is characterized by a mild, pleasant, and slightly fruity or floral odor, and it is a component of the aroma of freshly mown grass and is also found in some fruits like strawberries.^{[1][4]} **1-Hexanol** is slightly soluble in water but is miscible with many organic solvents, including ether and ethanol.^{[1][4][5]} Its amphiphilic nature, with a polar hydroxyl head and a nonpolar hydrocarbon tail, allows it to be used as a surfactant.^[1] In industrial applications, it serves as a solvent, a chemical intermediate in the synthesis of plasticizers and surfactants, and as a fragrance component in perfumes and cosmetics.^[6]

The Chemical Structure of 1-Hexanol

The molecular structure of **1-hexanol** is fundamental to its chemical properties and reactivity. The molecule has a condensed structural formula of $CH_3(CH_2)_5OH$.^{[1][4]} The six carbon atoms are linked in a straight chain, and the hydroxyl group is attached to the first carbon atom, making it a primary alcohol.^[3] This terminal position of the -OH group is crucial as it influences the molecule's polarity, boiling point, and the types of reactions it can undergo. The presence of the hydroxyl group allows **1-hexanol** to participate in hydrogen bonding, which significantly affects its physical properties like boiling point and water solubility.^[5]

The molecular weight of **1-hexanol** is approximately 102.17 g/mol .[\[2\]](#)[\[7\]](#) The molecule's geometry consists of sp^3 hybridized carbon atoms forming the backbone, leading to a flexible chain structure.

Isomerism of Hexanol

Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. For the molecular formula $C_6H_{14}O$, a large number of isomers exist, which can be broadly classified into structural isomers and functional group isomers. The isomers of hexanol exhibit different physical and chemical properties due to their varied structures.

Structural Isomers

Structural isomers have the same molecular formula but differ in the connectivity of their atoms. For hexanol, this includes positional isomers and chain isomers.

- **Positional Isomers:** These isomers have the same carbon skeleton but differ in the position of the hydroxyl group on the carbon chain. The straight-chain positional isomers of **1-hexanol** are 2-hexanol and 3-hexanol.[\[1\]](#)[\[4\]](#)[\[8\]](#)
- **Chain Isomers:** These isomers have different arrangements of the carbon atoms in the chain, leading to branched structures. Examples include various methylpentanols and dimethylbutanols.[\[9\]](#)

There are numerous structural isomers of hexanol, including:

- Hexan-1-ol, Hexan-2-ol, Hexan-3-ol
- 2-Methylpentan-1-ol, 3-Methylpentan-1-ol, 4-Methylpentan-1-ol
- 2-Methylpentan-2-ol, 3-Methylpentan-2-ol, 4-Methylpentan-2-ol
- 2,2-Dimethylbutan-1-ol, 2,3-Dimethylbutan-1-ol, 3,3-Dimethylbutan-1-ol
- 2,3-Dimethylbutan-2-ol, 3,3-Dimethylbutan-2-ol

Functional Group Isomers

Functional group isomers share the same molecular formula but have different functional groups. The primary functional group isomers of alcohols are ethers. For $C_6H_{14}O$, several ethers exist, such as 1-ethoxybutane and 1-methoxypentane.^[9]

Classification of Hexanol Isomers

Hexanol isomers can also be classified based on the substitution of the carbon atom to which the hydroxyl group is attached:

- Primary (1°) Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom (e.g., **1-hexanol**, 2-methylpentan-1-ol).
- Secondary (2°) Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms (e.g., 2-hexanol, 3-hexanol).
- Tertiary (3°) Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms (e.g., 2-methylpentan-2-ol, 3-methylpentan-3-ol).

This classification is important as it dictates the reactivity of the alcohol, particularly in oxidation reactions.

Data Presentation: Physical Properties of Hexanol Isomers

The structural differences among hexanol isomers lead to variations in their physical properties. The following table summarizes key quantitative data for **1-hexanol** and some of its common isomers.

Property	1-Hexanol	2-Hexanol	3-Hexanol	2-Methylpentan-1-ol
Molecular Formula	C ₆ H ₁₄ O			
Molar Mass (g/mol)	102.177	102.177	102.177	102.177
Appearance	Colorless liquid	Colorless liquid	Colorless liquid	Colorless liquid
Melting Point (°C)	-45[1]	-50	-70	-
Boiling Point (°C)	157[1]	136	135	147-148
Density (g/cm ³ at 20°C)	0.82[1]	0.811	0.819	0.825
Solubility in water (g/L at 20°C)	5.9[1]	14	16	5.5
Refractive index (n _D at 20°C)	1.4178[4]	1.414	1.4185	1.416

Experimental Protocols

Synthesis of 1-Hexanol

Industrial Production: The primary industrial method for producing **1-hexanol** is the oligomerization of ethylene using triethylaluminium, followed by oxidation of the resulting alkylaluminium products.[1][4] This process, known as the Ziegler alcohol synthesis, generates a range of oligomers that are then separated by distillation.[1][4]

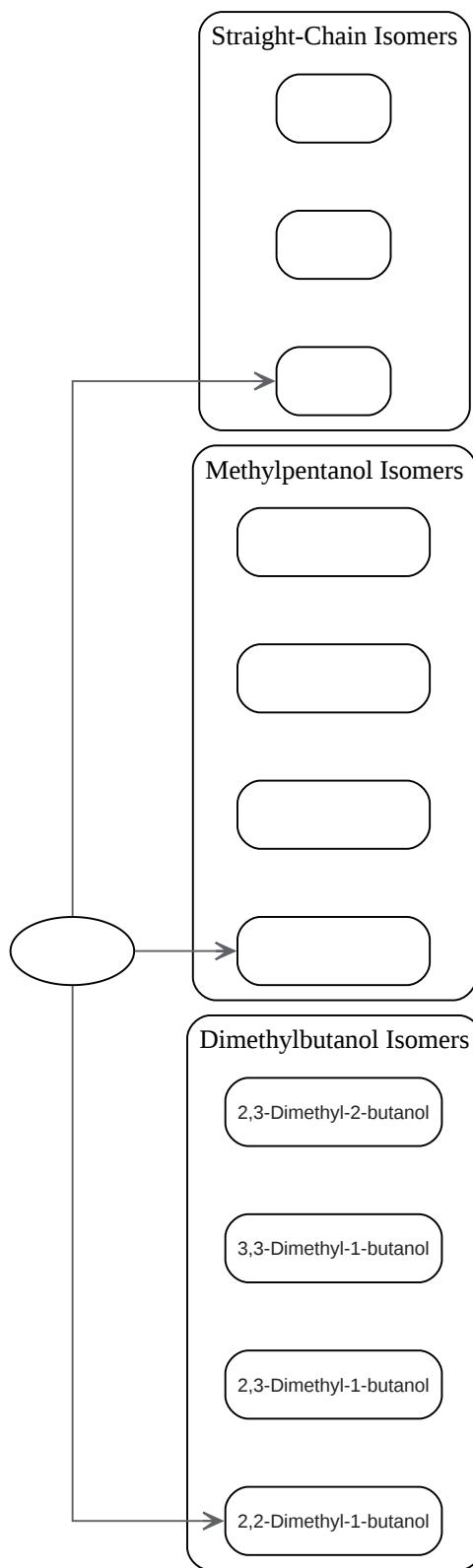
An idealized synthesis is as follows:

- Oligomerization: $\text{Al}(\text{C}_2\text{H}_5)_3 + 6\text{C}_2\text{H}_4 \rightarrow \text{Al}(\text{C}_6\text{H}_{13})_3$
- Oxidation and Hydrolysis: $\text{Al}(\text{C}_6\text{H}_{13})_3 + 1.5\text{O}_2 + 3\text{H}_2\text{O} \rightarrow 3\text{HO}\text{C}_6\text{H}_{13} + \text{Al}(\text{OH})_3$

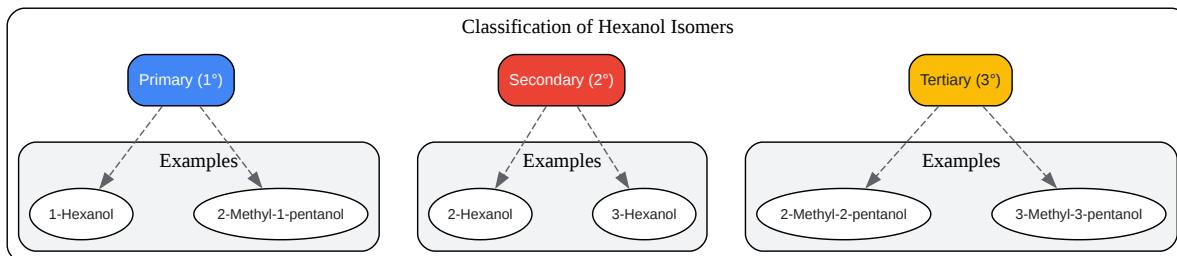
Another industrial method involves the hydroformylation of 1-pentene followed by the hydrogenation of the resulting aldehydes to produce a mixture of isomeric C₆-alcohols.[1][4][6]

Laboratory Synthesis: A common laboratory-scale synthesis involves the Grignard reaction. Butylmagnesium bromide is reacted with ethylene oxide. The resulting alkoxide is then hydrolyzed to yield **1-hexanol**.[10]

- **Materials:** Magnesium turnings, iodine (catalyst), 1-bromobutane, absolute ether, ethylene oxide, 20% sodium hydroxide solution, anhydrous calcium sulfate.
- **Procedure:**
 - Prepare a Grignard reagent by reacting magnesium turnings with 1-bromobutane in absolute ether. A crystal of iodine can be used to initiate the reaction.[10]
 - Cool the flask containing the Grignard reagent in an ice-salt bath.[10]
 - Slowly add a solution of ethylene oxide in ice-cold anhydrous ether to the Grignard reagent while maintaining the temperature below 10°C.[10]
 - After the addition is complete, hydrolyze the reaction mixture by carefully adding it to a mixture of crushed ice and dilute sulfuric acid.
 - Separate the ether layer containing the **1-hexanol**.
 - Purify the crude **1-hexanol** by steam distillation, followed by drying with anhydrous calcium sulfate and final fractional distillation, collecting the fraction boiling at 154-157°C. [10]


Another laboratory method is the reduction of hexanoic acid using a strong reducing agent like lithium aluminium hydride (LiAlH₄).[11]

Characterization Techniques


The structure and purity of **1-hexanol** and its isomers are typically confirmed using spectroscopic methods.

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the hydroxyl (-OH) functional group, which exhibits a characteristic broad absorption band in the region of 3200-3600 cm^{-1} .[\[12\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information about the different types of protons in the molecule and their neighboring environments. The chemical shifts and splitting patterns are unique for each isomer.[\[13\]](#)[\[14\]](#)
 - ^{13}C NMR: Shows the number of different carbon environments in the molecule, which is useful for distinguishing between isomers.[\[15\]](#)
- Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that can be used to identify the structure.[\[7\]](#)[\[13\]](#)

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Structural isomers of hexanol ($C_6H_{14}O$).

[Click to download full resolution via product page](#)

Caption: Classification of hexanol isomers.

Conclusion

1-Hexanol is a structurally simple yet versatile primary alcohol with significant industrial relevance. Its chemical and physical properties are a direct consequence of its six-carbon chain and terminal hydroxyl group. The molecular formula $C_6H_{14}O$ gives rise to a vast number of structural and functional group isomers, each with unique properties determined by the arrangement of its carbon skeleton and the position of the hydroxyl group. Understanding the nuances of this isomerism is critical for researchers and professionals in fields ranging from materials science to drug development, as the specific isomer used can dramatically impact the outcome of a chemical process or the properties of a final product. The synthesis and characterization of these isomers rely on established organic chemistry protocols and modern analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-HEXANOL - Ataman Kimya [atamanchemicals.com]
- 2. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Page loading... [guidechem.com]
- 7. 1-Hexanol [webbook.nist.gov]
- 8. Human Metabolome Database: Showing metabocard for 1-Hexanol (HMDB0012971) [hmdb.ca]
- 9. quora.com [quora.com]
- 10. prepchem.com [prepchem.com]
- 11. you-iggy.com [you-iggy.com]
- 12. 1-Hexanol [webbook.nist.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. 1-Hexanol(111-27-3) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [1-Hexanol structure and isomerism explained]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041254#1-hexanol-structure-and-isomerism-explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com